molecular formula C18H21NO3 B495953 3-(2-phenoxyethoxy)-N-propylbenzamide

3-(2-phenoxyethoxy)-N-propylbenzamide

Numéro de catalogue: B495953
Poids moléculaire: 299.4g/mol
Clé InChI: WPPDGKHVAUXOSX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(2-phenoxyethoxy)-N-propylbenzamide (CAS 881563-19-5) is a synthetic benzamide derivative with a molecular formula of C18H21NO3 and a molecular weight of 299.364 g/mol . This compound is characterized by a benzamide core structure substituted with a phenoxyethoxy group at the meta position and an N-propylamide chain, a common pharmacophore in medicinal chemistry research . With a calculated LogP of 3.27, the compound exhibits moderate lipophilicity, suggesting favorable membrane permeability for in vitro biological assays . Its molecular structure features 8 rotatable bonds and a polar surface area of 48 Ų, properties relevant to its pharmacokinetic profile in research models . The compound is solid at room temperature with a boiling point of approximately 497.3±30.0 °C at 760 mmHg and a flash point of 254.6±24.6 °C . Benzamide analogs are investigated as key scaffolds in developing receptor modulators and therapeutic agents . This specific compound is offered for research purposes and is strictly For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or human use. Researchers should consult the safety data sheet prior to handling and use appropriate personal protective equipment.

Propriétés

Formule moléculaire

C18H21NO3

Poids moléculaire

299.4g/mol

Nom IUPAC

3-(2-phenoxyethoxy)-N-propylbenzamide

InChI

InChI=1S/C18H21NO3/c1-2-11-19-18(20)15-7-6-10-17(14-15)22-13-12-21-16-8-4-3-5-9-16/h3-10,14H,2,11-13H2,1H3,(H,19,20)

Clé InChI

WPPDGKHVAUXOSX-UHFFFAOYSA-N

SMILES

CCCNC(=O)C1=CC(=CC=C1)OCCOC2=CC=CC=C2

SMILES canonique

CCCNC(=O)C1=CC(=CC=C1)OCCOC2=CC=CC=C2

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Key Observations :

  • Synthetic Accessibility: Ethynyl-substituted derivatives (e.g., 3-(phenylethynyl)-N-propylbenzamide) achieve high yields (~90%) via Sonogashira coupling, while bulkier substituents like naphthyl groups yield lower (~57%) due to steric hindrance .
  • Characterization : X-ray crystallography and DFT calculations are critical for analyzing intermolecular interactions (e.g., hydrogen bonding in allylsulfamoyl derivatives) .

Key Insights :

  • Anticancer Potential: Chlorobenzyloxy derivatives serve as precursors to isoindolinone anticancer agents, likely due to electrophilic substituents enhancing DNA interaction .
  • Enzyme Inhibition : Pyrazolo-pyridinyl substituents in CREB/p300 inhibitors demonstrate high potency (IC50 = 30 nM), suggesting that electron-withdrawing groups enhance target binding .

Physicochemical and Electronic Properties

DFT studies on 2-(N-allylsulfamoyl)-N-propylbenzamide reveal:

  • HOMO-LUMO Gap : 4.8 eV, indicating moderate reactivity suitable for catalytic applications .

Méthodes De Préparation

Route 1: Sequential Amidation and Etherification

This two-step approach begins with the synthesis of N-propylbenzamide, followed by etherification to introduce the phenoxyethoxy group.

Synthesis of N-Propylbenzamide

N-propylbenzamide is synthesized via the reaction of benzoyl chloride with propylamine in dichloromethane under basic conditions (e.g., triethylamine). The reaction proceeds at 0–5°C to minimize side products, yielding N-propylbenzamide with >90% purity after recrystallization from diisopropyl ether.

Reaction Conditions:

  • Benzoyl chloride (1.0 equiv), propylamine (1.2 equiv), triethylamine (1.5 equiv)

  • Temperature: 0–5°C, 2 hours

  • Yield: 85–90%

Etherification at the 3-Position

Introducing the phenoxyethoxy group requires electrophilic aromatic substitution (EAS) or directed ortho-metalation. EAS using 2-phenoxyethyl bromide in the presence of Lewis acids (e.g., AlCl₃) achieves moderate regioselectivity (60–70% para:ortho ratio). Alternatively, directed metalation with lithium diisopropylamide (LDA) at −78°C followed by quenching with 2-phenoxyethyl bromide enhances 3-substitution (>95% regioselectivity).

Optimized Protocol:

  • N-propylbenzamide (1.0 equiv), LDA (2.2 equiv), THF, −78°C

  • 2-Phenoxyethyl bromide (1.5 equiv), 2 hours

  • Yield: 70–75%

Route 2: Pre-Functionalized Benzamide Synthesis

This method constructs the benzamide core after introducing the phenoxyethoxy group, avoiding regioselectivity challenges.

Synthesis of 3-(2-Phenoxyethoxy)benzoic Acid

3-Hydroxybenzoic acid is etherified with 2-phenoxyethyl bromide using K₂CO₃ in acetone under reflux (56°C, 12 hours). The product is isolated via acidification (HCl) and recrystallized from ethanol (yield: 80–85%).

Amide Formation with Propylamine

The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with propylamine in dichloromethane. Triethylamine neutralizes HCl, driving the reaction to completion.

Reaction Conditions:

  • 3-(2-Phenoxyethoxy)benzoic acid (1.0 equiv), SOCl₂ (2.0 equiv), 70°C, 3 hours

  • Propylamine (1.5 equiv), triethylamine (2.0 equiv), 0°C to room temperature, 4 hours

  • Yield: 88–92%

Optimization of Reaction Parameters

Solvent Effects on Etherification

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but reduce regioselectivity due to increased solvation of intermediates. Non-polar solvents (toluene, dichloroethane) improve regioselectivity but require higher temperatures (Table 1).

Table 1: Solvent Screening for Etherification

SolventTemperature (°C)Regioselectivity (3:4:2)Yield (%)
DMF8060:25:1565
Toluene11095:3:270
Dichloroethane9088:8:475

Catalytic Systems for Amidation

Lewis acid catalysts (e.g., ZnCl₂) improve amidation efficiency by activating the carbonyl group. However, stoichiometric bases (triethylamine) remain superior for large-scale synthesis due to easier workup.

Purification and Characterization

Crystallization Techniques

Anti-solvent crystallization using methyl tert-butyl ether (MTBE) yields high-purity 3-(2-phenoxyethoxy)-N-propylbenzamide (>99% by HPLC). Gradual cooling (45°C to 25°C) minimizes oiling out.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 2.0 Hz, 1H, ArH), 7.78 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 7.45–7.30 (m, 5H, ArH), 4.20 (t, J = 4.8 Hz, 2H, OCH₂), 3.90 (t, J = 4.8 Hz, 2H, OCH₂), 3.40 (t, J = 7.2 Hz, 2H, NHCH₂), 1.60–1.50 (m, 2H, CH₂), 0.95 (t, J = 7.2 Hz, 3H, CH₃).

  • IR (KBr): 1645 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C asymmetric stretch).

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.